Rociclovir

Description

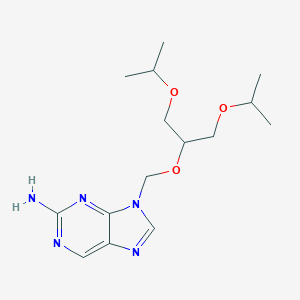

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHWXSOQXQBXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(COC(C)C)OCN1C=NC2=CN=C(N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148548 | |

| Record name | Rociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108436-80-2 | |

| Record name | Rociclovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DF29U51Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Characterization of Rociclovir

In Vitro Antiviral Spectrum and Activity Profile of Rociclovir

The in vitro antiviral activity of this compound, chemically identified as the (R)-enantiomer of 9-[(2,3-dihydroxy-1-propoxy)methyl]guanine, has been evaluated against various human herpesviruses. Its efficacy is intrinsically linked to its molecular configuration and the enzymatic processes within virus-infected cells.

Targeted Viral Pathogens and Efficacy Assessment

Initial studies on the racemic mixture of 9-[(2,3-dihydroxy-1-propoxy)methyl]guanine demonstrated inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Subsequent investigations into its individual optical isomers revealed a significant disparity in their antiviral potency. The (S)-isomer exhibited substantially greater activity against both HSV-1 and HSV-2 in cell culture, with a 50% effective dose (ED50) comparable to that of the established antiviral drug, acyclovir (B1169). nih.gov In contrast, this compound, the (R)-isomer, was found to be approximately 10- to 25-fold less active than its (S)-counterpart against these viruses. nih.gov

Observed Limitations in Cell Culture Antiviral Efficacy

The diminished in vitro antiviral efficacy of this compound is attributed to its suboptimal interaction with viral enzymes. The primary limitation lies in its inefficient phosphorylation, a critical step for the activation of nucleoside analogues. The inferior activity of the (R)-enantiomer is a direct consequence of the poor inhibition of viral DNA polymerase by its phosphorylated metabolites. nih.gov This suggests that the spatial arrangement of the hydroxyl groups in the propoxy side chain of this compound is not optimal for recognition and subsequent phosphorylation by viral thymidine (B127349) kinase, leading to reduced formation of the active triphosphate form of the drug.

Comparative Antiviral Analysis of this compound with Structurally Related Nucleoside Analogues

To better understand the pharmacological profile of this compound, its activity has been compared to other structurally related nucleoside analogues.

When compared to acyclovir, a well-established acyclic nucleoside derivative, the (S)-isomer of 9-[(2,3-dihydroxy-1-propoxy)methyl]guanine demonstrated a comparable ED50 against HSV-1 and HSV-2. nih.gov However, this compound itself is significantly less potent than acyclovir in cell culture due to the aforementioned limitations in its metabolic activation.

While direct comparative studies between this compound and penciclovir (B1679225) or its prodrug famciclovir (B1672041) are not extensively detailed in the available literature, inferences can be drawn from the broader class of acyclic guanine (B1146940) nucleoside analogues. Penciclovir, similar to acyclovir, requires phosphorylation to exert its antiviral effect. Given this compound's poor phosphorylation, it is anticipated that its in vitro activity would be considerably lower than that of penciclovir.

In Vivo Efficacy Studies of this compound in Non-Human Animal Models

Information regarding the in vivo efficacy of this compound specifically is limited in the scientific literature. Most in vivo studies have focused on the more potent (S)-isomer of 9-[(2,3-dihydroxy-1-propoxy)methyl]guanine. In murine models of herpes simplex virus infection, including intraperitoneal, orofacial, and intravaginal routes of infection, the (S)-isomer was found to be less efficacious than 2'-nor-2'-deoxyguanosine but showed activity comparable to or greater than acyclovir. nih.gov Due to its significantly lower in vitro activity, it is expected that this compound would demonstrate limited efficacy in similar in vivo models. Further research is required to fully characterize the in vivo pharmacological profile of this compound.

Murine Models of Herpes Simplex Virus (HSV) Infection

The efficacy of penciclovir and its oral prodrug, famciclovir, has been extensively evaluated in murine models of Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) infections. These models are crucial for determining in vivo antiviral activity.

In a comparative study using DBA/2 mice infected intraperitoneally with HSV-1 (strain SC16), penciclovir demonstrated significant antiviral effects. nih.gov When administered continuously in drinking water, both penciclovir and acyclovir similarly reduced the replication of the virus in peritoneal washings. nih.gov However, the superior activity of penciclovir became evident in discrete dosing regimens. A single subcutaneous dose of penciclovir administered 5 hours post-infection was more effective than three separate doses of acyclovir and was capable of preventing viral replication for three days. nih.gov Furthermore, in dose-response experiments, a single subcutaneous dose of penciclovir given 24 hours after infection was effective at a tenfold lower dose than acyclovir. nih.gov This enhanced efficacy is attributed to the prolonged intracellular stability of penciclovir triphosphate. nih.gov

Another key evaluation was performed in an immunosuppressed mouse model, which mimics HSV-1 infection in immunocompromised hosts. nih.gov In this model, T-cell function was impaired using cyclosporin (B1163) A, leading to prolonged viral replication. Oral administration of famciclovir was compared to valacyclovir (B1662844) (the prodrug of acyclovir). Famciclovir-treated mice cleared the virus from the infected ear pinna more rapidly than those treated with valacyclovir. nih.gov A significant finding was the absence of viral recurrence in the ear pinna or brain stem of mice after ceasing famciclovir treatment. nih.gov In contrast, a reproducible recurrence of infectious virus was observed in the tissues of mice that had been treated with valacyclovir. nih.gov

| Model | Virus | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Intraperitoneal Infection (DBA/2 Mice) | HSV-1 | Single subcutaneous dose of PCV | More effective than three doses of acyclovir; active at a 10-fold lower dose than acyclovir. | nih.gov |

| Immunosuppressed Model (Cyclosporin A) | HSV-1 | Oral FCV | Cleared virus from ear pinna more rapidly than valacyclovir; no recurrence of infectious virus upon treatment cessation. | nih.gov |

| Immunosuppressed Model (Cyclosporin A) | HSV-1 | Oral Valacyclovir | Less rapid virus clearance compared to FCV; reproducible recurrence of infectious virus upon treatment cessation. | nih.gov |

Murine Cytomegalovirus (MCMV) Infection Models

The evaluation of this compound and its active form, penciclovir, in models of murine cytomegalovirus (MCMV) infection has yielded more nuanced results compared to its effects on HSV. MCMV is a natural pathogen in mice and serves as a valuable model for studying human cytomegalovirus (HCMV) disease, pathogenesis, and antiviral therapies. scilit.com

Direct studies on the efficacy of penciclovir or famciclovir against wild-type MCMV are limited, as ganciclovir (B1264) is typically the primary agent investigated for this virus. usu.edu However, research indicates that wild-type MCMV replication is only modestly inhibited by famciclovir. ohsu.edu

To more clearly dissect the relationship between viral replication and the host immune response, studies have utilized a recombinant MCMV that expresses the thymidine kinase (TK) gene from Herpes Simplex Virus (MCMV-TK). nih.gov This genetic modification renders the virus highly sensitive to famciclovir. In this specific model, famciclovir treatment effectively blocks viral replication. nih.gov Interestingly, this inhibition of viral replication was found to paradoxically increase the magnitude of the CD8+ T cell response to certain immunodominant viral epitopes. ohsu.edu The proposed mechanism is that by preventing high levels of viral replication, famciclovir treatment prevents the virus-induced, type I interferon-dependent depletion of conventional dendritic cells, which are crucial for antigen presentation and mounting a robust T cell response. ohsu.edunih.gov While these findings provide valuable immunological insights, they also underscore the limited intrinsic activity of famciclovir against wild-type MCMV, which lacks the HSV TK for efficient drug activation.

Evaluation in Other Relevant Non-Human Viral Disease Models

The guinea pig model is considered a gold standard for studying certain aspects of human herpesvirus infections, particularly genital herpes, because it mimics human disease by developing both primary and recurrent lesions. researchgate.net

In a cutaneous HSV-1 infection model in guinea pigs, the efficacy of a topical penciclovir cream was compared with acyclovir cream and acyclovir ointment. researchgate.net Treatment with penciclovir cream resulted in statistically significant reductions in lesion number, total lesion area, and the amount of virus present in the lesions when compared to its vehicle control. researchgate.net The study concluded that the efficacy of penciclovir cream was greater than that of acyclovir cream in this model. researchgate.net

Another study utilized the female guinea pig model of genital herpes (HSV-2) to assess a novel antiviral compound, using penciclovir as a comparator. asm.org The results confirmed that penciclovir was effective in reducing the clinical symptoms of primary genital herpes in this model. asm.org

While the guinea pig is also a model for Varicella-Zoster Virus (VZV), successful infection requires the use of a guinea pig-adapted VZV strain, and studies detailing the efficacy of this compound or penciclovir in this specific VZV model are not extensively documented. nih.gov Similarly, non-human primate models, such as the use of Simian Varicella Virus (SVV) infection in macaques to model VZV, are important in herpesvirus research, but specific evaluations of this compound in these models are not widely reported in the literature. nih.gov

| Parameter | Penciclovir Cream vs. Vehicle Control | Reference |

|---|---|---|

| Reduction in Lesion Number | 19% | researchgate.net |

| Reduction in Lesion Area | 38% | researchgate.net |

| Reduction in Lesion Virus Titer | 88% | researchgate.net |

Molecular and Cellular Mechanisms of Rociclovir Action

Elucidation of Viral and Host Molecular Targets of Rociclovir

The antiviral activity of this compound is intrinsically linked to its metabolic activation and subsequent targeting of key viral enzymes, particularly those involved in nucleic acid synthesis.

This compound is a purine (B94841) nucleoside prodrug that is converted in vivo to ganciclovir (B1264) mims.comfishersci.co.uk. Ganciclovir, in turn, undergoes further modification to its triphosphate form, which is the antivirally active compound mims.comwikipedia.org. Ganciclovir triphosphate is believed to inhibit viral DNA synthesis through two primary mechanisms: (1) competitive inhibition of viral DNA polymerases and (2) incorporation into nascent viral DNA, which results in the eventual termination of viral DNA elongation mims.comwikipedia.org. This inhibition is selective and potent against viral DNA polymerases. This compound has demonstrated activity against herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and murine cytomegalovirus (MCMV) in animal models fishersci.co.uk.

The activation of this compound to its active triphosphate form involves a critical step catalyzed by a viral enzyme. Specifically, ganciclovir is phosphorylated first to its monophosphate form by a cytomegalovirus (CMV)-encoded protein kinase homologue, which is the product of the UL97 gene wikipedia.org. Subsequent phosphorylation steps to the di- and triphosphate forms are carried out by cellular kinases wikipedia.org. This initial phosphorylation by a viral enzyme highlights a key interaction where the virus's own enzymatic machinery facilitates the activation of the prodrug, leading to its therapeutic effect. While the primary documented modulation by this compound's active form is the inhibition of viral DNA polymerases, the UL97 kinase represents a crucial viral enzyme that is directly involved in the prodrug's activation pathway.

Cellular Pharmacokinetics and Metabolic Transformations of this compound

The journey of this compound from its administered form to its active state within infected cells involves specific uptake and metabolic pathways.

Upon administration, this compound is converted in vivo to ganciclovir mims.comfishersci.co.uk. The intracellular activation of ganciclovir is a multi-step phosphorylation process. Initially, ganciclovir is phosphorylated to ganciclovir monophosphate by a viral protein kinase, specifically the UL97 gene product in CMV-infected cells wikipedia.org. This initial phosphorylation is considered a rate-limiting step and contributes to the drug's selectivity for infected cells. Following this, cellular kinases further phosphorylate ganciclovir monophosphate to ganciclovir diphosphate (B83284) and then to ganciclovir triphosphate wikipedia.org.

A significant aspect of this metabolic pathway is the preferential accumulation of ganciclovir triphosphate in infected cells. Concentrations of ganciclovir triphosphate can be up to 100-fold greater in CMV-infected cells compared to uninfected cells, demonstrating a marked selectivity for phosphorylation within the infected cellular environment wikipedia.org. This selective accumulation is crucial for the drug's antiviral efficacy while minimizing toxicity to healthy host cells.

As a prodrug, this compound's cellular uptake and subsequent intracellular distribution are critical for its conversion to the active antiviral agent. While specific detailed experimental data on the direct cellular uptake and distribution characteristics of this compound itself are not extensively detailed in the provided literature, its conversion in vivo to ganciclovir is a prerequisite for its activity mims.comfishersci.co.uk. General principles of drug uptake suggest that factors such as lipophilicity, charge, and the presence of specific transporters can influence how compounds enter cells and distribute within subcellular compartments. Given its nature as a nucleoside analog prodrug, its transport across cell membranes and subsequent intracellular enzymatic processing are key determinants of its pharmacokinetic profile at the cellular level.

Structure Activity Relationships Sar of Rociclovir

Identification of Key Structural Features for Antiviral Potency of Rociclovir

This compound (PubChem CID: 65905) is an acyclic nucleoside derivative that functions as a prodrug. Its antiviral potency is not directly attributed to this compound itself, but rather to its in vivo conversion into ganciclovir (B1264) (PubChem CID: 3454) mims.comwikipedia.orgfishersci.co.uk. Ganciclovir, a synthetic acyclic nucleoside analogue of 2'-deoxyguanosine, is the active antiviral compound fishersci.co.uk.

The critical structural features of this compound, therefore, are those that facilitate its absorption, distribution, and efficient metabolic conversion to ganciclovir within the body. Once converted, ganciclovir is further phosphorylated by viral and cellular kinases to its active triphosphate form mims.comfishersci.co.uk. This ganciclovir triphosphate then inhibits viral DNA synthesis through two primary mechanisms: competitive inhibition of viral DNA polymerases and incorporation into viral DNA, leading to the termination of viral DNA elongation mims.comfishersci.co.uk. This preferential phosphorylation and accumulation of ganciclovir triphosphate in infected cells contribute to its selective antiviral response.

This compound's structure, specifically described as 9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine, is designed to enable this critical metabolic pathway mims.com. Its prodrug nature explains observations such as its protective effect in mice against HSV and MCMV infections, despite a lack of direct antiviral activity in cell cultures, where the necessary in vivo conversion might not occur wikipedia.org.

Rational Design Strategies for this compound Analogues and Derivatives

Information detailing specific rational design strategies for this compound analogues and derivatives is limited in the publicly available scientific literature. However, the general principles applied to the design of nucleoside and nucleotide analogues, which this compound and its active metabolite ganciclovir represent, typically focus on modifying the nucleobase, sugar moiety, or the phosph(on)ate group to enhance desired pharmacological properties.

For prodrugs like this compound, rational design would conceptually aim to improve aspects such as:

Bioavailability : Modifications to enhance oral absorption or systemic distribution.

Targeted Delivery : Designing structures that are preferentially taken up by or activated in infected cells.

Metabolic Stability : Adjustments to ensure efficient and sustained conversion to the active drug while minimizing premature degradation.

Reduced Toxicity : Structural changes to improve the therapeutic index by reducing off-target effects.

Given this compound's conversion to ganciclovir, analogue design might explore modifications to the acyclic side chain or the purine (B94841) base that could influence the efficiency or selectivity of this conversion, or potentially lead to novel active metabolites. However, specific research findings or detailed data tables on such analogues of this compound are not extensively documented in the provided search results.

Computational Chemistry Approaches in this compound SAR Studies

While general computational chemistry approaches are widely employed in modern drug discovery, including the study of antiviral compounds, specific detailed applications of these methods directly to this compound's SAR studies are not prominently featured in the available information.

In the broader context of antiviral drug discovery, computational chemistry techniques such as:

Quantitative Structure-Activity Relationship (QSAR) : Used to build predictive models correlating chemical structure with biological activity. This could involve identifying molecular descriptors that influence this compound's conversion efficiency or the activity of its metabolites.

Molecular Docking : Employed to predict the binding affinity and orientation of small molecules (like ganciclovir triphosphate) within the active site of target enzymes (e.g., viral DNA polymerases). This helps in understanding the molecular interactions crucial for inhibitory activity.

Molecular Dynamics (MD) Simulations : Used to explore the structural and dynamical features of drug-target complexes, providing insights into binding stability and conformational changes. For this compound, MD simulations could potentially model its interaction with enzymes responsible for its conversion to ganciclovir.

These computational methods are invaluable for screening large libraries of compounds, optimizing lead compounds, and elucidating mechanisms of action at an atomic level. However, specific published studies applying these techniques directly to the SAR of this compound itself were not identified in the scope of this review.

Mechanisms of Viral Resistance to Rociclovir

Genetic Basis of Viral Resistance to Rociclovir

The genetic foundation of resistance to this compound and its active form, penciclovir (B1679225), lies predominantly in mutations within two key viral genes: the thymidine (B127349) kinase (TK) gene (UL23 in HSV) and the DNA polymerase (DNA pol) gene (UL30 in HSV). asm.orgasm.org Prolonged exposure to the antiviral agent in immunocompromised individuals creates selective pressure that favors the growth of viral variants harboring resistance-conferring mutations. asm.orgnih.gov

Mutations in the viral TK gene are the most frequent cause of resistance, accounting for approximately 95% of resistant HSV isolates. nih.gov These mutations often involve insertions or deletions of nucleotides, particularly within homopolymeric sequences of guanine (B1146940) or cytosine bases, which can lead to frameshifts and the production of truncated, non-functional proteins. nih.govnih.gov Single nucleotide substitutions that result in amino acid changes in critical domains of the enzyme are also common. asm.org

Less frequently, resistance arises from mutations in the viral DNA polymerase gene. oup.com These mutations typically result in amino acid substitutions that affect the enzyme's ability to bind the activated form of the drug, penciclovir triphosphate, thereby reducing the drug's inhibitory effect on viral replication. asm.org In some instances, viruses may acquire mutations in both the TK and DNA pol genes, which can result in a synergistic effect leading to higher levels of resistance. nih.gov

Molecular Mechanisms Conferring Resistance to this compound

The genetic mutations described above translate into specific molecular mechanisms that allow the virus to evade the action of this compound. These mechanisms can be categorized by their effect on the drug's target enzymes and its activation pathway.

Resistance to this compound is primarily mediated by modifications to the two viral enzymes it targets: thymidine kinase and DNA polymerase.

Thymidine Kinase (TK) Mutations: The viral TK is responsible for the initial, essential phosphorylation step in the activation of penciclovir. nih.gov Mutations in the TK gene can result in several resistant phenotypes:

TK-Negative (TK-deficient): These mutants produce a non-functional or truncated TK enzyme, or no enzyme at all. nih.govnih.gov This complete loss of TK activity prevents the phosphorylation of penciclovir, rendering the drug inactive. This is the most common resistance mechanism. nih.gov

TK-Partial (TK-low-producer): These viruses express significantly reduced levels of functional TK, leading to insufficient activation of the drug to inhibit viral replication effectively. asm.orgnih.gov

TK-Altered: In this case, the mutant TK retains its ability to phosphorylate the natural substrate, thymidine, but has an altered substrate specificity that prevents it from recognizing and phosphorylating penciclovir. nih.govannualreviews.org

DNA Polymerase Mutations: The viral DNA polymerase is the ultimate target for the active metabolite, penciclovir triphosphate, which inhibits viral DNA synthesis. asm.org Mutations in the DNA pol gene can alter the enzyme's structure, particularly in regions critical for nucleotide binding. asm.org This change reduces the affinity of the polymerase for penciclovir triphosphate, allowing the enzyme to preferentially incorporate the natural deoxynucleotide triphosphate (dGTP) and continue DNA replication, even in the presence of the drug. nih.gov DNA polymerase mutants are often cross-resistant to other antiviral agents that target this enzyme. nih.gov

| Virus | Gene | Mutation Type | Specific Mutation Example | Effect | Reference |

|---|---|---|---|---|---|

| HSV-1 | Thymidine Kinase (TK) | Frameshift (Deletion) | Deletion of a C nucleotide in a G/C tract | Leads to a truncated, non-functional TK protein (TK-deficient phenotype). | nih.govasm.org |

| HSV-1 | Thymidine Kinase (TK) | Amino Acid Substitution | K62N | Mutation in the ATP-binding site, conferring a high level of resistance. | nih.gov |

| HSV-1 | Thymidine Kinase (TK) | Amino Acid Substitution | C336Y | Affects the conformation of the TK protein, resulting in high resistance. | nih.gov |

| HSV-2 | Thymidine Kinase (TK) | Amino Acid Substitution | R51W | Alters substrate specificity (TK-altered phenotype), conferring penciclovir resistance while maintaining acyclovir (B1169) susceptibility. | oup.com |

| HSV-1 | DNA Polymerase | Amino Acid Substitution | Ala700Gly | Confers resistance to acyclovir and foscarnet, but susceptibility to penciclovir. | oup.com |

| VZV | Thymidine Kinase (TK) | Frameshift (Deletion) | Deletions causing premature termination | Results in a TK-deficient phenotype. | nih.gov |

Drug efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including therapeutic drugs, out of cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels. nih.govfrontiersin.org Overexpression of these pumps is a well-documented mechanism of resistance in bacteria and cancer cells. nih.gov However, in the context of viral resistance to nucleoside analogs like this compound/penciclovir, efflux pump overexpression is not considered a significant mechanism. asm.orgnih.gov The resistance mechanisms for these antiviral agents are focused on intracellular enzymatic processes—specifically, the failure to activate the drug or alterations in the target enzyme—rather than the active removal of the drug from the infected cell.

The primary mechanism of resistance to this compound is the disruption of its activation pathway. nih.gov this compound itself is a prodrug, which is metabolically converted to penciclovir. nih.gov For penciclovir to exert its antiviral effect, it must undergo a series of phosphorylation steps to become penciclovir triphosphate. nih.gov

The activation cascade is initiated by the viral-specific thymidine kinase (TK), which catalyzes the first phosphorylation to create penciclovir monophosphate. nih.gov This initial step is crucial for the drug's selectivity, as viral TK is much more efficient at phosphorylating penciclovir than cellular TKs. nih.gov Subsequently, cellular enzymes (kinases) add two more phosphate (B84403) groups to form the active triphosphate metabolite. asm.orgasm.org

Any genetic mutation that impairs the function of the viral TK, as detailed in section 5.2.1, effectively breaks this activation chain at its first link. Viruses with TK-deficient or TK-altered phenotypes are unable to efficiently generate penciclovir monophosphate. nih.govannualreviews.org Without this initial step, the subsequent phosphorylations by cellular kinases cannot occur, and the active triphosphate form is not produced. As a result, the drug cannot accumulate in its active form within the infected cell to inhibit the viral DNA polymerase.

| TK Phenotype | Description | Effect on Penciclovir Monophosphorylation | Resulting Drug Activation Status | Reference |

|---|---|---|---|---|

| TK-Negative (TK-deficient) | Complete or near-complete loss of TK enzymatic activity due to truncated or non-functional protein. | Abolished | Activation pathway blocked; no active drug is formed. | nih.govnih.gov |

| TK-Partial (TK-low-producer) | Significantly reduced levels of TK enzyme are produced. | Severely Impaired | Insufficient production of active drug to inhibit viral replication. | asm.orgnih.gov |

| TK-Altered | TK enzyme is produced and can phosphorylate thymidine, but its substrate specificity is changed, preventing phosphorylation of penciclovir. | Abolished | Activation pathway blocked; no active drug is formed. | nih.govannualreviews.org |

Synthetic Methodologies for Rociclovir and Its Analogues

Established Synthetic Routes for Rociclovir

The established synthetic routes for this compound are derived from the foundational syntheses of its parent compound, ganciclovir (B1264). This compound's chemical name, 9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine, highlights its structural relationship to ganciclovir, where the two hydroxyl groups on ganciclovir's acyclic side chain are etherified with isopropyl groups. ias.ac.inarkat-usa.orggoogle.commolaid.com

Ganciclovir's core structure, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is typically constructed through the N9-regioselective alkylation of guanine (B1146940) (PubChem CID: 752) or its protected derivatives with a suitably functionalized acyclic glycerol (B35011) precursor. ias.ac.inarkat-usa.orgresearchgate.netthieme-connect.com A common approach involves the coupling of a guanine derivative, such as diacetylguanine, with an activated glycerol derivative. Examples of such activated precursors include 1,3-diacetoxy-2-acetoxymethoxypropane or 1,3-dibenzyloxy-2-acetoxymethoxypropane. arkat-usa.orgthieme-connect.comumich.edu

One reported method for ganciclovir synthesis describes the initial treatment of guanine with acetic anhydride (B1165640) (PubChem CID: 7904) to form diacetyl guanine. This intermediate then undergoes an in situ N-alkylation reaction with an acyclic masked dihydroxypropane derivative (AMDP) in the presence of a catalytic acidic Amberlite IR-120 resin. The subsequent deacetylation step furnishes pure, regioselective ganciclovir. ias.ac.in To obtain this compound, the two hydroxyl groups present on the acyclic side chain of ganciclovir would conceptually need to be etherified with isopropyl groups. This transformation could be achieved either by directly isopropylating the ganciclovir molecule or by employing an isopropyl-protected glycerol precursor in the initial N-alkylation step during the synthesis of the ganciclovir core.

Novel Chemical Synthesis Strategies and Optimization for this compound Production

Novel chemical synthesis strategies and optimization efforts for this compound production aim to enhance efficiency, yield, and commercial viability, often drawing from advancements in ganciclovir synthesis. ias.ac.inarkat-usa.org

Biocatalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into pharmaceutical synthesis to minimize environmental impact, enhance atom economy, and reduce the generation of hazardous substances. ajgreenchem.compjoes.comresearchgate.netchemistryforsustainability.org While specific biocatalytic or green chemistry routes directly for this compound are not explicitly detailed in the provided search results, the general advancements in nucleoside analogue synthesis offer insights into potential applications.

Green chemistry emphasizes methodologies such as the use of benign or solvent-free reaction conditions, alternative reaction media, one-pot syntheses, multicomponent reactions, and continuous processing to reduce the environmental footprint. molaid.comthieme-connect.comlongdom.orgpjoes.comgoogleapis.comnih.gov The pharmaceutical industry actively employs metrics like Process Mass Intensity (PMI) to evaluate and improve the sustainability of synthetic routes. nih.gov

Biocatalysis, which leverages enzymes as catalysts, presents significant advantages for the synthesis of complex molecules like nucleoside analogues. Enzymes offer high efficiency, remarkable selectivity (regio-, enantio-, and chemo-selectivity), and the ability to operate under mild, aqueous conditions. mdpi.comnih.govworktribe.comrsc.org These characteristics can significantly reduce the need for extensive protecting group manipulations, which are often associated with traditional chemical synthesis and contribute to waste. worktribe.com

For nucleoside analogues broadly, biocatalytic strategies have been developed, utilizing enzymes such as nucleoside phosphorylases and nucleoside 2′-deoxyribosyltransferases to facilitate transformations like nucleobase exchange and the preparation of modified nucleosides. nih.govworktribe.comrsc.org For example, the biocatalytic synthesis of islatravir, another antiviral nucleoside analogue, showcases the power of enzyme cascades, where a series of evolved enzymes work in concert to synthesize the target compound from simple achiral building blocks. worktribe.com Although direct application to this compound is not explicitly documented, the principles of green chemistry and the established success of biocatalysis in nucleoside synthesis suggest that these methodologies could be adapted to develop more sustainable and efficient routes for this compound production, potentially through enzymatic preparation of the isopropylated glycerol moiety or its direct coupling. The emerging field of photobiocatalysis, which utilizes light to drive enzymatic reactions, also offers promising avenues for sustainable synthesis. au.dk

The synergy between traditional chemical synthesis and modern enzymatic approaches is considered crucial for the efficient discovery and production of future generations of nucleoside analogue drugs. worktribe.com

Advanced Research Directions and Future Perspectives for Rociclovir

Drug Repurposing Potential of Rociclovir for Emerging Viral Pathogens

Drug repurposing, or repositioning, is a strategic approach that involves identifying new therapeutic uses for existing, approved, or investigational drugs nih.govfrontiersin.org. This method offers significant advantages, including reduced development time, lower costs, and a pre-established safety profile, making it particularly valuable during public health emergencies caused by emerging viral pathogens nih.govfrontiersin.orgmdpi.com. The COVID-19 pandemic underscored the urgent need for expedited drug development, highlighting the efficacy of repurposing strategies frontiersin.orgmdpi.comeuropeanreview.org.

This compound is metabolized in vivo to ganciclovir (B1264), which acts by inhibiting viral DNA replication through competitive inhibition of viral DNA polymerases and incorporation into viral DNA, leading to chain termination nih.gov. Ganciclovir is a known antiviral agent primarily used against herpesviruses. Given this established antiviral mechanism, this compound, through its conversion to ganciclovir, possesses inherent potential for repurposing against a broader spectrum of emerging viral pathogens, especially those relying on similar DNA or RNA polymerase mechanisms for replication. While direct widespread repurposing studies specifically on this compound for emerging viral pathogens like SARS-CoV-2, Zika, or Ebola are not extensively documented in current literature, related compounds such as ganciclovir and acyclovir (B1169) have been investigated through in silico approaches for their potential against SARS-CoV-2 nih.govijpsr.com. This indicates a plausible avenue for exploring this compound's efficacy against such threats.

In Silico Screening and Molecular Docking for Novel Antiviral Targets

In silico screening and molecular docking are powerful computational techniques that accelerate antiviral drug discovery by predicting the binding affinity and interactions between a compound and a specific biological target nih.govfrontiersin.orgchemrxiv.org. These methods enable the rapid filtering of large virtual compound libraries to identify promising candidates, significantly reducing the time and resources required for experimental validation nih.govfrontiersin.org.

For this compound, these computational approaches could be employed to:

Identify Novel Antiviral Targets : By docking this compound (or its active metabolite, ganciclovir) against a wide array of viral proteins from emerging pathogens (e.g., RNA-dependent RNA polymerases, proteases, helicases, or spike proteins), researchers can predict potential binding sites and inhibitory mechanisms frontiersin.orgchemrxiv.orgmdpi.com. Studies have already utilized molecular docking to evaluate the potential of various approved antiviral drugs, including ganciclovir and acyclovir derivatives, against SARS-CoV-2 proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) nih.govijpsr.comasfirj.org.

Characterize Binding Interactions : Detailed molecular docking simulations can elucidate the specific amino acid residues involved in the binding of this compound to viral targets, providing insights into its mode of action and guiding further structural modifications for enhanced efficacy or specificity.

Predict Efficacy against Drug-Resistant Strains : In silico modeling can also help predict how mutations in viral targets might affect this compound's binding, aiding in the development of strategies to overcome potential drug resistance.

While specific in silico studies focusing solely on this compound for novel antiviral targets of emerging pathogens may be limited, the established utility of these methods for related nucleoside analogs suggests a clear path for future research to explore this compound's broader antiviral potential.

Integration of this compound Research into Contemporary Antiviral Drug Discovery Paradigms

The integration of this compound research into contemporary antiviral drug discovery paradigms involves leveraging modern technologies and strategies to optimize its development and application. This includes:

High-Throughput Screening (HTS) : HTS platforms, often utilizing liquid handling robotics, can be employed to screen this compound in combination with other compounds or against a wide range of viral strains to identify synergistic effects or new antiviral indications europeanreview.org.

Advanced Computational Modeling : Beyond molecular docking, advanced computational models such as pharmacokinetic/pharmacodynamic (PK/PD) and physiologically based pharmacokinetic (PBPK) modeling can optimize this compound's dosing regimens and predict its behavior in various patient populations, thereby enhancing therapeutic outcomes and reducing toxicity researchgate.net.

Innovative Drug Delivery Systems : Research into novel drug delivery systems, including nanoparticles, liposomes, and other advanced formulations, could improve this compound's bioavailability, targeted delivery to infected cells or tissues, and potentially reduce systemic side effects frontiersin.orgdigital-science.com. For instance, nanomedicine applications can enhance the solubility and permeability of active substances, which is critical for improving drug bioavailability frontiersin.org.

Antiviral Resistance Analysis : Contemporary drug discovery pipelines integrate antiviral resistance analysis, often through next-generation sequencing (NGS), to monitor viral evolution and identify resistance mutations. This allows for the proactive development of drug combination strategies to suppress the emergence of resistance, ensuring the long-term clinical efficacy of this compound europeanreview.org.

Host-Centric Therapies : A growing paradigm in antiviral drug discovery focuses on "host-centric" therapies that disrupt host cellular processes essential for viral infection, rather than directly targeting viral components najah.edu. This compound's mechanism, involving host cell kinases for its activation to ganciclovir triphosphate, positions it uniquely to be explored within this host-centric framework, investigating its broader impact on host-virus interactions.

Innovative Methodologies in Antiviral Drug Discovery Applied to this compound

The field of antiviral drug discovery is continuously evolving with innovative methodologies that could be applied to this compound to unlock its full therapeutic potential:

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML algorithms are revolutionizing drug discovery by predicting drug-virus interactions, optimizing compound properties, and accelerating the identification of lead candidates digital-science.comaimspress.com. Applying these tools to this compound could involve predicting its efficacy against new viral targets, optimizing its chemical structure for improved potency or reduced off-target effects, or identifying optimal drug combinations.

Single-Atom Editing and Topology-Matching Design : Advanced synthetic methodologies, such as single-atom editing, allow for precise modifications to drug molecules to maximize efficacy, particularly when specific atoms play a central role in pharmacological effects eurekalert.org. While highly specialized, such techniques could theoretically be explored to fine-tune this compound's structure or its prodrug properties. Similarly, topology-matching design, which involves designing nano-inhibitors with structures matching viral particles, represents a novel approach to neutralize viruses extracellularly and block their entry into host cells nih.gov.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography : High-resolution structural biology techniques can provide detailed insights into how this compound (or ganciclovir) interacts with its targets at the molecular level. This structural information is invaluable for rational drug design and optimization, allowing for structure-based drug discovery efforts to enhance its antiviral activity or broaden its spectrum.

Organ-on-a-Chip and Humanized Animal Models : The use of advanced in vitro models like organ-on-a-chip technology and humanized animal models can provide more physiologically relevant platforms for testing this compound's efficacy and safety, bridging the gap between traditional cell culture and in vivo clinical studies.

By embracing these advanced research directions and innovative methodologies, the potential of this compound can be further explored and expanded, contributing to a more robust arsenal (B13267) against current and future viral threats.

Q & A

Q. What is the mechanism of action of Rociclovir, and how can this be experimentally validated?

this compound is a purine nucleoside prodrug converted intracellularly to ganciclovir, which is phosphorylated to its active triphosphate form. This metabolite inhibits viral DNA polymerase and incorporates into viral DNA, terminating elongation . To validate this mechanism:

- Use enzyme inhibition assays to measure the competitive inhibition of viral DNA polymerases.

- Employ radiolabeled this compound in cell culture models to track incorporation into viral DNA via autoradiography or mass spectrometry.

- Compare viral replication rates (e.g., plaque reduction assays) in treated vs. untreated infected cells .

Q. How can researchers synthesize and characterize this compound for in vitro studies?

- Synthesis : Follow nucleoside prodrug synthesis protocols, focusing on purine base modifications. Use HPLC or NMR to confirm structural integrity .

- Characterization :

- Assess purity via high-resolution mass spectrometry (HRMS).

- Validate prodrug activation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect ganciclovir metabolites in cell lysates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use respiratory protection (e.g., NIOSH-certified masks) during aerosol-generating procedures.

- Wear nitrile gloves and lab coats, stored separately from personal clothing.

- Decontaminate work surfaces with virucidal agents after experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different herpesvirus strains be resolved?

- Perform comparative genomic analysis of viral DNA polymerases to identify resistance mutations.

- Use dose-response curves to quantify IC₅₀ values in resistant vs. susceptible strains.

- Validate findings with crystallographic studies of polymerase-Rociclovir interactions .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in animal models?

- Apply the PICOT framework : Define Population (species, age), Intervention (dosing regimen), Comparison (control groups), Outcome (plasma concentration, tissue distribution), and Time (sampling intervals) .

- Use compartmental modeling to analyze absorption/distribution kinetics.

- Include bile duct cannulation in rodents to assess enterohepatic recirculation .

Q. How should researchers address variability in this compound’s activation efficiency across cell types?

- Conduct cell-specific enzyme activity profiling (e.g., thymidine kinase levels via Western blot).

- Use knockout cell lines to isolate the role of specific enzymes in prodrug activation.

- Optimize delivery systems (e.g., liposomal encapsulation) to enhance intracellular uptake .

Q. What methodologies are effective for analyzing this compound’s off-target effects on host DNA synthesis?

- Perform whole-genome sequencing of treated vs. untreated host cells to detect mutagenesis.

- Use γH2AX immunofluorescence to quantify DNA damage foci.

- Compare results with structurally related antivirals (e.g., acyclovir) to isolate this compound-specific effects .

Q. How can researchers design robust assays to evaluate this compound’s synergy with other antivirals?

- Apply Chou-Talalay combination index (CI) analysis to determine synergistic, additive, or antagonistic effects.

- Use time-kill curve assays to monitor viral load reduction over time in combination therapies.

- Validate findings with 3D cell culture models to mimic in vivo conditions .

Q. What strategies improve the reproducibility of this compound studies in virology research?

- Standardize cell culture conditions (e.g., multiplicity of infection, serum concentration).

- Include internal controls (e.g., ganciclovir as a positive control) in all experiments.

- Publish raw data and analysis scripts in open-access repositories to enable replication .

Q. How should conflicting clinical trial data on this compound’s bioavailability be interpreted?

- Conduct meta-analyses to aggregate data across studies, adjusting for covariates like patient demographics.

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns.

- Explore formulation differences (e.g., prodrug vs. pre-activated analogs) as potential confounding factors .

Methodological Guidelines

- Data Presentation : For pharmacokinetic studies, use line graphs with error bars for standard deviation and tables for summary statistics (e.g., Cₘₐₓ, t₁/₂). Avoid overcrowding figures with chemical structures; prioritize clarity .

- Literature Review : Systematically map gaps using tools like PRISMA, focusing on understudied herpesviruses (e.g., HHV-6) .

- Ethical Compliance : Obtain institutional approval for animal studies and disclose all conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.